Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester, a chlorophenyl group, and a methyl group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyrazole ring and introduces the ethyl ester and chlorophenyl groups. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one (4-CEC)
Uniqueness
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester, chlorophenyl group, and methyl group differentiates it from other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
618070-40-9 |
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Molecular Formula |
C15H15ClN2O3 |
Molecular Weight |
306.74 g/mol |
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-21-15(20)13-8-10(2)17-18(13)9-14(19)11-4-6-12(16)7-5-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
XZTUMTHZWJIMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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